Cas no 2765-59-5 (2-Chloro-10-(3-chloropropyl)phenothiazine)

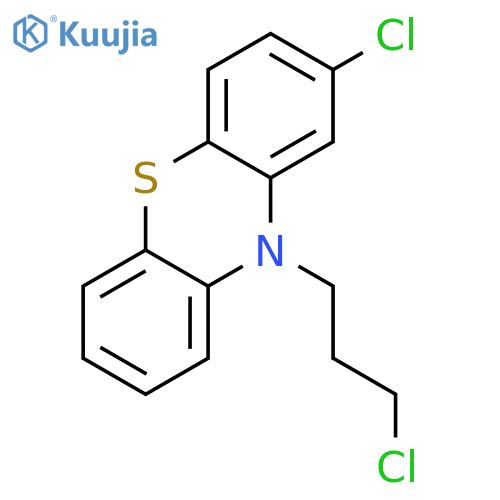

2765-59-5 structure

商品名:2-Chloro-10-(3-chloropropyl)phenothiazine

2-Chloro-10-(3-chloropropyl)phenothiazine 化学的及び物理的性質

名前と識別子

-

- 10H-Phenothiazine,2-chloro-10-(3-chloropropyl)-

- 2-Chloro-10-(3-chloropropyl)phenothiazine

- 10-(3-chloropropyl)-2-chlorophenothiazine

- 2-Chlor-10-(3-chlor-propyl)-phenothiazin

- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine

- 2-chloro-10-(3-chloro-propyl)-phenothiazine

- 2-chloro-N-(3-chloropropyl)phenothiazine

- SGWITRIKWQUYGZ-UHFFFAOYSA-N

- STK532942

- 2-

- J-016843

- 6H7RTH44UX

- MFCD01247123

- T70706

- NS00028341

- 10H-Phenothiazine, 2-chloro-10-(3-chloropropyl)-

- 2-Chlor-10-(3-chlorpropyl)-phenothiazin

- AS-67742

- C3394

- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine #

- 2765-59-5

- FT-0664575

- 2-CHLORO-10-(3-CHLORO-PROPYL)-10H-PHENOTHIAZINE

- DTXSID50182027

- CS-0320565

- SCHEMBL8053156

- AKOS005464954

- UNII-6H7RTH44UX

- EINECS 220-438-8

- EU-0002518

- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; gamma-(2-Chlorophenothiazinyl-10)propyl Chloride;

- DB-067811

-

- MDL: MFCD01247123

- インチ: 1S/C15H13Cl2NS/c16-8-3-9-18-12-4-1-2-5-14(12)19-15-7-6-11(17)10-13(15)18/h1-2,4-7,10H,3,8-9H2

- InChIKey: SGWITRIKWQUYGZ-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C([H])([H])C([H])([H])N1C2=C([H])C([H])=C([H])C([H])=C2SC2C([H])=C([H])C(=C([H])C1=2)Cl

計算された属性

- せいみつぶんしりょう: 309.01500

- どういたいしつりょう: 309.015

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.5

- 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

- 密度みつど: 1.325

- ふってん: 454.9°Cat760mmHg

- フラッシュポイント: 228.9°C

- 屈折率: 1.642

- PSA: 28.54000

- LogP: 5.63660

2-Chloro-10-(3-chloropropyl)phenothiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB549916-1 g |

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; . |

2765-59-5 | 1g |

€893.80 | 2023-07-11 | ||

| TRC | C364890-1g |

2-Chloro-10-(3-chloropropyl)phenothiazine |

2765-59-5 | 1g |

$ 379.00 | 2023-09-08 | ||

| abcr | AB549916-250 mg |

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine; . |

2765-59-5 | 250MG |

€310.70 | 2023-07-11 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3394-1G |

2-Chloro-10-(3-chloropropyl)phenothiazine |

2765-59-5 | 98.0%(GC) | 1G |

¥1890.0 | 2022-09-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-391969-1g |

2-Chloro-10-(3-chloropropyl)phenothiazine, |

2765-59-5 | 1g |

¥4813.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X205778A-250mg |

2-Chloro-10-(3-chloropropyl)phenothiazine |

2765-59-5 | 250mg |

¥791.0 | 2024-07-20 | ||

| Chemenu | CM395576-1g |

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine |

2765-59-5 | 95%+ | 1g |

$324 | 2024-07-28 | |

| TRC | C364890-25mg |

2-Chloro-10-(3-chloropropyl)phenothiazine |

2765-59-5 | 25mg |

$ 87.00 | 2023-09-08 | ||

| TRC | C364890-250mg |

2-Chloro-10-(3-chloropropyl)phenothiazine |

2765-59-5 | 250mg |

$ 161.00 | 2023-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C870207-250mg |

2-Chloro-10-(3-chloropropyl)-10H-phenothiazine |

2765-59-5 | 98% | 250mg |

¥798.30 | 2022-09-29 |

2-Chloro-10-(3-chloropropyl)phenothiazine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

2765-59-5 (2-Chloro-10-(3-chloropropyl)phenothiazine) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2765-59-5)2-Chloro-10-(3-chloropropyl)phenothiazine

清らかである:99%

はかる:1g

価格 ($):187.0